molecular formula C12H21F3N2O2 B1290188 tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate CAS No. 335653-59-3

tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate

Cat. No.: B1290188
CAS No.: 335653-59-3
M. Wt: 282.3 g/mol
InChI Key: GZBNHUWODLVVSP-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate: is a chemical compound with the molecular formula C12H21F3N2O2 It is known for its unique structure, which includes a piperidine ring substituted with a trifluoroethyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamate and trifluoroethylating agents. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Trifluoroethylation: The piperidine intermediate is then reacted with a trifluoroethylating agent under controlled conditions to introduce the trifluoroethyl group.

    Carbamate Formation: Finally, the trifluoroethylated piperidine is reacted with tert-butyl carbamate in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoroethyl group or the piperidine ring, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the trifluoroethyl group are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce de-trifluoroethylated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Reactivity Studies: Researchers study its reactivity to understand the behavior of trifluoroethyl and carbamate groups in various chemical environments.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a building block in the development of pharmaceuticals, especially those targeting the central nervous system.

    Biological Assays: It is used in biological assays to study its effects on cellular processes and pathways.

Industry:

    Material Science: The compound finds applications in the development of advanced materials with specific properties, such as fluorinated polymers.

    Agrochemicals: It is explored for its potential use in the synthesis of agrochemicals with improved efficacy and stability.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylcarbamate
  • tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate

Uniqueness:

  • Structural Features: The presence of both a trifluoroethyl group and a tert-butyl carbamate group makes this compound unique compared to other piperidine derivatives.
  • Reactivity: Its reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from similar compounds.
  • Applications: The compound’s potential applications in drug development and material science highlight its versatility and importance in research.

Properties

IUPAC Name

tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-9-4-6-17(7-5-9)8-12(13,14)15/h9H,4-8H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBNHUWODLVVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Piperidin-4-yl-carbamic acid tert-butyl ester (commercially available from ASTATECH) (5 g, 24.96 mmol), 2,2,2,-trifluoroethyl trichloromethane sulfonate (7.03 g, 1 equivalent), and potassium carbonate (4.1 g, 1.2 eq) were taken up in acetone (80 mL) and heated at reflux with stirring for 17 hours. The solvent was removed under reduced pressure at 40° C. and ethyl acetate and water were added to the residue. The layers were partitioned and then separated. The organic layer was washed with water and brine, dried over magnesium sulfate, filtered, and concentrated to give a dark colored solid. Purification by chromatography on silica gel using 15% ethyl acetate in hexanes as the eluant gave [1-(2,2,2-trifluoroethyl)piperidin-4-yl]-carbamic acid tert-butyl ester (4.45 g) as an off-white powder, m.p. 99.2-99.8° C., (M+H)+=283.
Quantity
0 (± 1) mol
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7.03 g
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4.1 g
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Synthesis routes and methods II

Procedure details

Into a 50-mL 3-necked round-bottom flask, was placed tert-butyl N-(piperidin-4-yl)carbamate (2 g, 9.99 mmol, 1.00 equip), tetrahydrofuran (20 mL), To this was added sodium hydride (480 mg, 20.00 mmol, 2.00 equip) at 0° C. The resulting solution was stirred for 0.5 h at 0° C., and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.784 g, 11.99 mmol, 1.20 equip) was added. The resulting solution was stirred for 2 h at 0° C. The reaction was then quenched by the addition of water (100 mL). The resulting solution was extracted with ethyl acetate (3×50 mL) and the organic layers combined and dried over anhydrous sodium sulfate. The solids were filtered out. The filtrate was concentrated under vacuum to yield tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate as yellow oil. LCMS (ES, m/z) 283 [M+H]+
Quantity
2 g
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reactant
Reaction Step One
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480 mg
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reactant
Reaction Step One
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20 mL
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solvent
Reaction Step One

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